molecular formula C4HCl4F3 B6312513 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene CAS No. 400-42-0

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene

Cat. No. B6312513
CAS RN: 400-42-0
M. Wt: 247.9 g/mol
InChI Key: JHCZHQLFRVCYPU-UPHRSURJSA-N
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Description

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene (TCTF) is a chemical compound that has been studied extensively in the past few decades. It is a halogenated hydrocarbon with a unique structure and properties, making it of interest to researchers in a variety of fields. TCTF has been used in a range of applications, including the synthesis of other compounds, in chemical reactions, and in scientific research.

Scientific Research Applications

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol, and has been used as a catalyst in various chemical reactions. Additionally, this compound has been used in the study of the structure and properties of organic compounds, as well as in the study of the effects of halogenated hydrocarbons on the environment.

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is not fully understood. However, it is known that this compound is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to act as a catalyst in certain chemical reactions, and it can also be used to synthesize other compounds. Additionally, this compound is an excellent solvent, allowing it to dissolve many organic compounds.
Biochemical and Physiological Effects
This compound has been studied extensively in the field of biochemistry and physiology. It has been found to have a number of effects on living organisms, including the inhibition of certain enzymes, the inhibition of cell growth, and the stimulation of certain metabolic pathways. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent reagent for laboratory experiments due to its low cost, availability, and ease of use. Additionally, it is non-toxic and does not produce hazardous byproducts. However, this compound is a strong acid, and it can react with other compounds in the laboratory, leading to unwanted side reactions. Additionally, this compound is a volatile compound, and it can vaporize at room temperature.

Future Directions

The potential future directions for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene research are numerous. One area of research is the development of new and improved synthesis methods for this compound, as well as the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and disorders. Additionally, research into the environmental effects of this compound could lead to improved methods of pollution control. Finally, further research into the structure and properties of this compound could lead to new and improved compounds with unique properties.

Synthesis Methods

1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is synthesized by combining 1,1,1,2-tetrachloro-4,4,4-trifluorobutane with a base, such as sodium hydroxide, in a solvent. The reaction is typically conducted at room temperature and pressure, and the resulting product is a mixture of this compound and 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol. The mixture can be separated by fractional distillation, and the this compound can be further purified by recrystallization.

properties

IUPAC Name

(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZHQLFRVCYPU-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl4F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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